molecular formula C10H7BrN2O2 B5125989 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione CAS No. 5435-32-5

1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione

Cat. No.: B5125989
CAS No.: 5435-32-5
M. Wt: 267.08 g/mol
InChI Key: DXIIPXGVMBOYRP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound featuring a bromophenyl group attached to a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired dihydropyridazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1,2-dihydropyridazine-3,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine derivatives, while substitution reactions can introduce various functional groups into the bromophenyl ring .

Scientific Research Applications

1-(4-Bromophenyl)-1,2-dihydropyridazine-3,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-1,2-dihydropyridazine-3,6-dione is unique due to its dihydropyridazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione, also known as 4-bromo-1,2-dihydropyridazine-3,6-dione, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on existing research findings.

Chemical Formula: C₄H₃BrN₂O₂
Molar Mass: 190.98 g/mol
CAS Number: 15456-86-7
Density: 1.965 g/cm³
Storage Conditions: Sealed in dry conditions at room temperature

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. The synthetic pathways often utilize brominated phenyl derivatives as key intermediates, which are subjected to cyclization reactions to form the dihydropyridazine structure.

Anticancer Activity

Research has demonstrated that compounds containing a 4-bromophenyl moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,4-dihydropyridines with a similar structure reduced cell viability in various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 2.3 µM to 5.7 µM . The presence of the bromophenyl group is essential for enhancing the anticancer activity by increasing selectivity towards cancer cells compared to normal cells.

CompoundCell LineIC50 (µM)Selectivity Index
Compound AHeLa3.6>1.6
Compound BMCF-75.2>1.5
Compound CGM07492>61.1-

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown efficacy against various pathogens, including fungi (e.g., Candida albicans) and both Gram-positive and Gram-negative bacteria (e.g., Bacillus subtilis). The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Cardioprotective Effects

In addition to its anticancer and antimicrobial activities, preliminary studies suggest that derivatives of this compound may exhibit cardioprotective effects. They have been tested in models of doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes, showing promising results in maintaining cell viability and reducing oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to this compound:

  • Anticancer Studies : A study reported that derivatives with the 4-bromophenyl group were more cytotoxic to cancer cells than their non-brominated counterparts .
  • Antimicrobial Efficacy : Research indicated that this compound exhibited significant activity against Candida albicans and other bacterial strains, suggesting its potential in treating infections .
  • Cardiotoxicity Models : In experiments involving doxorubicin treatment, certain derivatives maintained higher cell viability compared to controls, indicating their potential role in cardioprotection .

Properties

IUPAC Name

2-(4-bromophenyl)-1H-pyridazine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-10(15)6-5-9(14)12-13/h1-6H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIIPXGVMBOYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202727
Record name 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-32-5
Record name 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromophenyl)-1,2-dihydro-3,6-pyridazinedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWW322AH5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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